Product packaging for bis((S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol);sulfuric acid(Cat. No.:CAS No. 50-54-4)

bis((S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol);sulfuric acid

Numéro de catalogue: B1199702
Numéro CAS: 50-54-4
Poids moléculaire: 746.9 g/mol
Clé InChI: RONWGALEIBILOG-KHRUQITBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinidine Sulfate is a classical class Ia antiarrhythmic agent and a stereoisomer of quinine, originally derived from the bark of the cinchona tree . It is primarily used in research settings to investigate cardiac electrophysiology and arrhythmia mechanisms. Its core mechanism of action involves blocking the fast inward sodium current (INa), which depresses phase 0 of the cardiac action potential, thereby reducing myocardial excitability and conduction velocity . Additionally, Quinidine Sulfate reduces potassium efflux during repolarization by inhibiting slow, delayed rectifier potassium currents, leading to a prolongation of the action potential duration and the QT interval . This dual action on sodium and potassium channels makes it a valuable tool for studying atrial and ventricular arrhythmias, atrial fibrillation and flutter, and conditions like Brugada syndrome and short QT syndrome . Beyond cardiovascular research, Quinidine Sulfate has historically been used as an antimalarial agent for studying Plasmodium falciparum malaria . It is also used in combination with dextromethorphan in neurological research to model and study the pseudobulbar affect . Researchers should note that its use is associated with a risk of QT prolongation and serious arrhythmias like torsades de pointes, necessitating careful experimental design . It is a cytochrome P450 2D6 (CYP2D6) inhibitor and a P-glycoprotein transporter inhibitor, which is relevant for drug interaction studies . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50N4O8S B1199702 bis((S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol);sulfuric acid CAS No. 50-54-4

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/
CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/
... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/
REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/
For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.

Numéro CAS

50-54-4

Formule moléculaire

C40H50N4O8S

Poids moléculaire

746.9 g/mol

Nom IUPAC

bis((S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol);sulfuric acid

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13?,14?,19?,20-;/m00./s1

Clé InChI

RONWGALEIBILOG-KHRUQITBSA-N

Impuretés

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/

SMILES isomérique

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

SMILES canonique

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

melting_point

331 to 336 °F (NTP, 1992)
174-175 °C after drying of solvated crystals
Prisms from dilute alcohol;  loses one-half water in air;  MP: about 168 °C /Hemipentahydrate/
Crystals from water;  mp: 248 °C (dry);  readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/
174 °C

Autres numéros CAS

804-63-7
549-56-4
747-45-5
7778-93-0
50-54-4

Description physique

Dull solid that turns brownish on exposure to light;  [Merck Index] Powder;  [Alfa Aesar MSDS]

Pictogrammes

Irritant; Health Hazard

Durée de conservation

PROTECT FROM LIGHT;  DARKENS ON EXPOSURE TO LIGHT /DIHYDRATE/
Quinidine gluconate, quinidine polygalacturonate, and quinidine sulfate darken on exposure to light and should be stored in well closed, light-resistant containers. Solutions of quinidine salts slowly acquire a brownish tint on exposure to light. Only colorless, clear solutions of quinidine gluconate injection should be used. Quinidine gluconate injection should be stored at 15-30 °C. When diluted to a concentration of 16 mg/ml with 5% dextrose injection, quinidine gluconate injection is stable for 24 hr at room temperature and up to 48 hr when refrigerated. /Quindine salts/

Solubilité

WHITE;  VERY BITTER;  ODORLESS;  FINE CRYSTALS;  FREQUENTLY COHERING IN MASSES;  PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8;  SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL);  ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID);  DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM;  INSOL IN ETHER, BENZENE;  /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Synonymes

Biquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina

Origine du produit

United States

Molecular and Cellular Pharmacodynamics

Non-Ion Channel Molecular Targets

Alpha-1 Adrenergic Receptor Blocking Properties

Quinidine (B1679956) sulfate (B86663) exhibits properties as an alpha-1 adrenergic receptor antagonist nih.govwikipedia.orgdrugbank.comdrugs.com. Research indicates that quinidine competitively blocks both alpha-1 and alpha-2 adrenergic receptors nih.gov. This antiadrenergic action is believed to contribute to some of its cardiovascular effects drugs.comnih.gov.

Electrophysiological Alterations in Isolated Cardiac Tissues and Cellular Models

Quinidine sulfate significantly alters the electrophysiological properties of isolated cardiac tissues and cellular models by influencing various ion currents. These alterations are fundamental to its antiarrhythmic mechanism.

Action Potential Duration and Amplitude Modulation

Quinidine sulfate prolongs the action potential duration (APD) in cardiac cells nih.govwikipedia.orgdrugbank.comncats.iorupress.orgpatsnap.comnih.gov. This prolongation is a result of its effects on both sodium and potassium currents drugbank.compatsnap.com. Specifically, quinidine decreases the amplitude and overshoot of action potentials nih.gov. It achieves APD prolongation by blocking voltage-gated sodium and potassium currents across cellular membranes nih.govdrugbank.com. The drug's complex molecular effects impact all phases of the cardiac action potential, leading to a prominent change in AP duration and shape, including a more triangular shape (AP triangulation) oup.com.

Depolarization Rate (Vmax) and Phase 0 Characteristics

A primary action of quinidine sulfate is its depression of the rapid inward depolarizing sodium current (INa) nih.govncats.iopatsnap.comnih.govpgkb.org. This inhibition of sodium ion influx into cells during phase 0 of the cardiac action potential leads to a reduction in the maximum rate of rise of phase 0 depolarization (Vmax) nih.govwikipedia.orgncats.iopatsnap.comnih.govpgkb.orgmims.comahajournals.org. This effect is often described as a "use-dependent block," meaning the block increases at higher heart rates and decreases at lower heart rates wikipedia.orgncats.ionih.gov.

Automaticity and Effective Refractory Period Research

Quinidine sulfate reduces automaticity in the heart by decreasing the slope of phase 4 depolarization in Purkinje fibers nih.govnih.govpgkb.orgscirp.org. This action shifts the threshold voltage upward, contributing to slowed conduction and reduced spontaneous activity pgkb.org. Furthermore, quinidine prolongs the effective refractory period (ERP) relative to the action potential duration in the atria, ventricles, and Purkinje tissues nih.govdrugbank.comdrugs.compgkb.orgglowm.comdrugs.commedwinpublishers.comsld.cu. This prolongation of the ERP, which can exceed the action potential duration, means the tissue remains refractory even after returning to its resting membrane potential, a "membrane-stabilizing effect" glowm.com.

Conduction Velocity Changes in Excitable Tissues

Quinidine sulfate decreases myocardial excitability and conduction velocity mims.comglowm.comdrugs.com. It slows impulse conduction through the atrioventricular (AV) node and reduces conduction velocity in the atria, ventricles, and His-Purkinje system nih.govrupress.orgpatsnap.comglowm.comdrugs.com. This slowing of conduction is a key component of its antiarrhythmic action, helping to prevent rapid and erratic electrical signaling patsnap.com.

Relationship between Ion Flux and Cellular Contraction Frequency (e.g., Rat Myocardial Cells)

Studies on cultured rat myocardial cells have demonstrated a direct relationship between quinidine's effect on sodium ion influx and cellular contraction frequency nih.govahajournals.org. Quinidine (at concentrations ranging from 10-6 M to 10-1 M) produces a prompt and dose-dependent reduction in sodium influx nih.govahajournals.org. This reduction in sodium influx is closely linked to a simultaneous decrease in contraction frequency nih.govahajournals.org. At higher concentrations (e.g., exceeding 5 x 10-4 M), spontaneous contractions in these cells can cease entirely nih.govahajournals.org. The effects on both sodium influx and contraction are reversible upon washing the cells free of the drug nih.govahajournals.org. A consistent linear relationship has been observed between sodium influx and contraction frequency in these cells, as described by the equation y = 3.99x + 1.35 (r = 0.98, P < 0.001), where y represents contractions per minute and x represents Na influx (µmol/1011 cells per second) for influx values greater than 10.5 µmol/1011 cells per second ahajournals.org. Quinidine specifically affects the verapamil-sensitive sodium influx in these cells nih.govahajournals.org.

The following table summarizes observed effects of Quinidine Sulfate on sodium influx and contraction frequency in cultured rat myocardial cells at 37°C:

Quinidine Concentration (M)Na Influx (µmol/10^11 cells/sec)Contraction Frequency (beats/min)P-value (Na Influx)
Control30.19120-
10^-624.70105< 0.001
5 x 10^-4-48-
10^-210.49Ceased< 0.001

Note: Data for contraction frequency at 10^-2 M indicates cessation of spontaneous contractions. nih.govahajournals.org

Quinidine also influences calcium transport. It has been shown to reversibly decrease peak calcium current and can reduce myocardial tension development by inhibiting calcium accumulation by isolated sarcoplasmic reticulum from cardiac muscle nih.govsemanticscholar.org.

Structure-Activity Relationship (SAR) Investigations of Cinchona Alkaloids

Quinidine is a prominent member of the cinchona alkaloid family, which includes other important compounds like quinine (B1679958), cinchonidine, and cinchonine. These alkaloids share a common core structure but exhibit distinct stereochemical configurations that significantly influence their pharmacological activities.

Stereochemical Differences and Antiarrhythmic ActivityQuinidine is the D-isomer, or diastereomer, of quinine.drugbank.comwikipedia.orgnih.govnih.govresearchgate.netBoth are derived from the Cinchona tree bark and possess a conjugated heterocyclic quinoline (B57606) ring linked to a rigid bicyclic quinuclidine (B89598) ring via an alcoholic carbon (C9).nih.govThe crucial structural differences between quinidine and quinine lie in their stereochemistry at the chiral centers C8 and C9. Quinidine has an (8R,9S) configuration, while quinine has an (8S,9R) configuration.nih.govresearchgate.net

These subtle stereochemical variations are critical for their primary therapeutic indications. While both possess antimalarial properties, quinidine is notably recognized for its antiarrhythmic efficacy, whereas quinine is predominantly used as an antimalarial. mdpi.comresearchgate.net

Antimalarial Activity and StereoisomerismFurther insights into SAR come from the comparison of the four principal cinchona alkaloids (quinine, quinidine, cinchonidine, and cinchonine) and their 9-epimers (9-epiquinine, 9-epiquinidine, epicinchonidine, and epicinchonine). Research indicates that quinine and quinidine are significantly more active against Plasmodium falciparum (over 100 times more active against chloroquine-sensitive strains and over 10 times more active against chloroquine-resistant strains) than their respective 9-epimers, 9-epiquinine and 9-epiquinidine.nih.govasm.org

This substantial difference in antimalarial activity is primarily due to their three-dimensional configurations. The 8-amino and 9-hydroxy substituents of the active antimalarial cinchona alkaloids (quinine and quinidine) exhibit an erythro orientation, while their less active 9-epimers possess a threo orientation. nih.gov A 90° difference in the torsion angle between the N1-H1 and C9-O12 bonds in the erythro versus threo series is considered crucial for activity. nih.gov This conformational difference impacts the ability of the drug to form hydrogen bonds with cellular constituents vital for antimalarial action. nih.govasm.org Additionally, erythro isomers exhibit a higher lipid/aqueous distribution ratio, facilitating their transfer into erythrocyte membranes and subsequently into the parasite's digestive vacuole, where they can effectively inhibit haematin dimerization. nih.gov

Table 1: Comparative Properties and Activities of Cinchona Alkaloids

Compound NameStereochemical Configuration (C8, C9)Primary Therapeutic UsehERG Channel Block Potency (vs. Quinine)Antimalarial Activity (vs. 9-epimers)
Quinidine(8R,9S)Antiarrhythmic14-fold more potent mdpi.com>100x more active nih.govasm.org
Quinine(8S,9R)AntimalarialBaseline>100x more active nih.govasm.org
9-Epiquinidine(8R,9R)Limited/InactiveLess potent than quinidine nih.govSignificantly less active nih.govasm.org
9-Epiquinine(8S,9S)Limited/InactiveLess potent than quinine nih.govSignificantly less active nih.govasm.org
Cinchonidine(8R,9R)AntimalarialNot specified in sourcesNot specified in sources
Cinchonine(8S,9S)AntimalarialNot specified in sourcesNot specified in sources

Pharmacokinetic Research Paradigms

Absorption Mechanisms and First-Pass Metabolism Studies

The oral bioavailability of quinidine (B1679956) sulfate (B86663) is variable, with studies showing an absolute bioavailability of approximately 70%, though this can range from 45% to 100% among individuals. drugbank.compgkb.org This incomplete and variable bioavailability is largely attributed to first-pass metabolism, a process where a significant portion of the drug is metabolized in the liver before it reaches the systemic circulation. drugbank.compgkb.org

Following oral administration of an immediate-release formulation, peak serum concentrations are typically observed in about 2 hours. pgkb.orgnih.gov The rate of absorption can be influenced by external factors. For instance, the presence of food may delay the time to peak concentration by about an hour, but it does not alter the total extent of absorption. drugbank.compgkb.org Furthermore, research suggests that the ingestion of grapefruit juice may decrease the rate of quinidine absorption. drugbank.com

Distribution Dynamics Investigations

Once absorbed into the systemic circulation, quinidine sulfate undergoes extensive distribution throughout the body.

The apparent volume of distribution (Vd) of quinidine is a key parameter that varies significantly depending on the physiological state of the individual. In healthy young adults, the Vd is typically between 2.0 and 3.0 L/kg. drugbank.compgkb.orgnih.gov However, this value can be altered by certain health conditions. For example, in patients with congestive heart failure, the Vd may be substantially reduced to as little as 0.5 L/kg. drugbank.compgkb.orgnih.gov Conversely, in individuals with liver cirrhosis, the Vd can increase to a range of 3.0 to 5.0 L/kg, which consequently increases the elimination half-life. drugbank.compgkb.org One study involving patients with arrhythmias reported a Vd of 3.0 ± 0.5 L/kg. ahajournals.org

Table 1: Volume of Distribution (Vd) of Quinidine in Different Patient Populations
Patient PopulationVolume of Distribution (L/kg)Reference
Healthy Young Adults2.0 - 3.0 drugbank.compgkb.orgnih.gov
Congestive Heart Failure~0.5 drugbank.compgkb.orgnih.gov
Liver Cirrhosis3.0 - 5.0 drugbank.compgkb.org
Patients with Arrhythmias3.0 ± 0.5 ahajournals.org

Quinidine is extensively bound to plasma proteins, with 80% to 88% of the drug being bound in adults and older children at typical therapeutic concentrations. drugbank.compgkb.org The primary binding proteins are α1-acid glycoprotein (B1211001) (also known as orosomucoid) and, to a lesser extent, albumin. drugbank.compgkb.org α1-acid glycoprotein is an acute-phase reactant protein, meaning its plasma concentration can increase significantly in response to stress, inflammation, or trauma, which can, in turn, increase the total amount of bound quinidine. nih.govresearchgate.net

The fraction of bound quinidine can be lower in specific populations. For example, pregnant women exhibit lower protein binding, and in infants and neonates, the bound fraction may be as low as 50% to 70%. drugbank.compgkb.org Since it is the unbound, or free, fraction of a drug that is pharmacologically active, alterations in plasma protein binding can have significant implications for the drug's effect. nih.gov

Biotransformation Pathways and Metabolite Research

The elimination of quinidine is primarily achieved through hepatic biotransformation, which accounts for 60% to 85% of its total clearance, with the remainder being excreted unchanged by the kidneys. drugbank.comnih.gov

The metabolism of quinidine is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Specifically, CYP3A4 has been identified as the main enzyme responsible for the biotransformation of quinidine into several hydroxylated metabolites. drugbank.compgkb.orgnih.gov Physiologically-based pharmacokinetic (PBPK) models have been developed to better understand the complex interactions involving quinidine as a substrate of CYP3A4. nih.govnih.gov While it is a substrate for CYP3A4, quinidine is also known to be a potent inhibitor of another major CYP enzyme, CYP2D6, a characteristic that makes it a probe drug in clinical drug-drug interaction studies. nih.govfda.gov

The elimination half-life of 3-hydroxyquinidine (B22111) is approximately 12 hours, and its volume of distribution is larger than that of quinidine itself. drugbank.compgkb.org Other identified metabolites include quinidine N-oxide and quinidine 10,11-dihydrodiol. nih.gov Studies measuring plasma concentrations after oral administration of quinidine sulfate have found relatively high levels of 3-hydroxyquinidine, which is suggestive of significant first-pass formation of this metabolite. nih.gov Research combining quinidine and 3-hydroxyquinidine has demonstrated a significant additive pharmacological effect. nih.gov

Table 2: Key Metabolites of Quinidine Sulfate
MetaboliteKey CharacteristicsReference
3-hydroxyquinidine (3HQ)Major metabolite; possesses ~50% of the antiarrhythmic activity of quinidine; elimination half-life of ~12 hours. drugbank.compgkb.org
Quinidine N-oxideIdentified metabolite. nih.gov
Quinidine 10,11-dihydrodiolIdentified metabolite. nih.gov

Excretion Pathways and Renal Clearance Mechanisms of Quinidine Sulfate

The elimination of quinidine from the body is a multifaceted process involving both hepatic biotransformation and renal excretion. nih.gov Typically, between 60% and 85% of quinidine clearance occurs through metabolism in the liver, while the remaining 15% to 40% is accomplished by the kidneys excreting the unchanged drug. nih.govdrugbank.com

The renal clearance of quinidine is a dynamic process involving glomerular filtration and active tubular secretion. drugbank.comgastroscan.rupgkb.org This process is significantly influenced by urinary pH. drugbank.comgastroscan.ru In acidic urine with a pH below 7, approximately 20% of an administered dose of quinidine is excreted in its original form. gastroscan.rupgkb.org However, as the urine becomes more alkaline, this fraction can decrease to as low as 5%. gastroscan.rupgkb.org This pH-dependent tubular reabsorption means that substances which alkalinize the urine, such as sodium bicarbonate and certain diuretics, can reduce the renal elimination of quinidine. pgkb.org In healthy adults, the clearance rate of quinidine typically ranges from 3 to 5 mL/min/kg. drugbank.compgkb.org

Table 1: Quinidine Elimination Characteristics

ParameterValueNotes
Hepatic Elimination60% - 85% of total clearance nih.govPrimarily via CYP3A4 metabolism gastroscan.ru
Renal Elimination (Unchanged Drug)15% - 40% of total clearance nih.govInvolves glomerular filtration and active tubular secretion drugbank.comgastroscan.ru
Clearance Rate (Adults)3 - 5 mL/min/kg pgkb.orgCan be reduced in the elderly and in patients with cirrhosis or congestive heart failure nih.gov
Elimination Half-Life (Adults)6 - 8 hours drugbank.compgkb.orgwikipedia.org-
Urinary Excretion (Acidic Urine, pH < 7)~20% gastroscan.rupgkb.org-
Urinary Excretion (Alkaline Urine)~5% gastroscan.rupgkb.org-
Primary Active Metabolite3-hydroxyquinidine (3HQ) gastroscan.ruPossesses significant antiarrhythmic activity gastroscan.rupgkb.org
3HQ Elimination Half-Life~12 hours drugbank.compgkb.org-

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used to mechanistically simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govresearchgate.net For quinidine, PBPK models have become instrumental in understanding its complex pharmacokinetic profile and predicting potential drug-drug interactions (DDIs). nih.govresearchgate.net

Quinidine's pharmacokinetics are complex because it is not only a substrate for the metabolic enzyme CYP3A4 and the efflux transporter P-glycoprotein (P-gp), but also a potent inhibitor of CYP2D6 and P-gp. nih.govresearchgate.net This dual role makes it susceptible to and a cause of numerous DDIs. PBPK modeling provides a framework to integrate these complex interactions and simulate their clinical impact. nih.govresearchgate.net

Researchers have successfully developed sophisticated PBPK models for quinidine that incorporate its primary metabolite, 3-hydroxyquinidine. nih.govresearchgate.net These parent-metabolite models account for key physiological processes, including metabolic transformation by CYP3A4 and efflux transport via P-gp. nih.govresearchgate.net The predictive performance of these models is rigorously assessed by comparing simulation results with observed clinical data across a wide range of doses. nih.govresearchgate.net Successful models have shown that over 90% of predicted pharmacokinetic parameters fall within a two-fold range of the observed values, demonstrating their accuracy and reliability. nih.govresearchgate.net

These validated PBPK models are then used to simulate various complex DDI scenarios, including drug-drug-gene interactions (DDGIs). nih.gov By simulating the co-administration of quinidine with other drugs that are substrates, inhibitors, or inducers of CYP3A4, CYP2D6, or P-gp, researchers can predict changes in drug exposure and potential clinical consequences. nih.govconsensus.appnih.gov This simulation-based approach is a valuable asset in drug development and clinical practice, helping to anticipate and manage complex interaction scenarios without the need for extensive clinical trials. researchgate.net

Table 2: Key Proteins in Quinidine PBPK Models

ProteinRole in Quinidine PharmacokineticsInteraction Type
Cytochrome P450 3A4 (CYP3A4)Metabolizes quinidine to 3-hydroxyquinidine and other metabolites gastroscan.runih.govSubstrate nih.gov
P-glycoprotein (P-gp)Involved in the efflux transport of quinidine nih.govresearchgate.netSubstrate & Inhibitor nih.govresearchgate.net
Cytochrome P450 2D6 (CYP2D6)Metabolism of other drugsPotent Inhibitor nih.govresearchgate.net

Drug Drug Interaction Ddi Mechanistic Research

Enzyme Inhibition and Induction Studies (e.g., CYP2D6, CYP3A4)

Quinidine (B1679956) sulfate (B86663) is a potent competitive inhibitor of cytochrome P450 2D6 (CYP2D6), a key enzyme responsible for the metabolism of approximately 20-25% of clinically used drugs. europa.eunih.govmedlink.com Its primary metabolite, 3-hydroxyquinidine (B22111), also contributes to CYP2D6 inhibition. nih.gov This inhibitory action leads to elevated plasma concentrations and potential accumulation of co-administered drugs that are CYP2D6 substrates. europa.eumedlink.comdrugs.com

Conversely, quinidine itself undergoes significant metabolism, primarily by cytochrome P450 3A4 (CYP3A4), an enzyme contributing to its extensive first-pass metabolism in the liver. drugbank.comeuropa.eunih.gov Consequently, the pharmacokinetics of quinidine can be significantly altered by agents that inhibit or induce CYP3A4. Strong and moderate CYP3A4 inhibitors can increase quinidine plasma levels, potentially elevating the risk of adverse effects. europa.eurxlist.commedscape.com In contrast, potent CYP3A4 inducers can accelerate quinidine's metabolism, resulting in reduced quinidine plasma concentrations and, consequently, diminished inhibition of CYP2D6. europa.eurxlist.compgkb.orgdrugs.com

EnzymeQuinidine's RoleImpact on Co-administered DrugsExamples of Interacting Drugs (Effect on Quinidine)
CYP2D6Potent competitive inhibitor europa.eunih.govmedlink.comIncreases plasma levels of CYP2D6 substrates europa.eumedlink.comdrugs.com
  • Dextromethorphan (B48470) (increased levels) europa.eumedlink.comdrugs.com
  • Desipramine (increased levels) medlink.comdrugs.com
  • Metoprolol (increased exposure) europa.eunih.gov
  • Haloperidol, Perphenazine, Aripiprazole (increased levels) europa.eu
  • Nortriptyline, Imipramine, Amitriptyline (increased levels) europa.eu
  • Tamoxifen, Atomoxetine (increased levels) europa.eu
  • CYP3A4Substrate drugbank.comeuropa.eunih.govQuinidine levels affected by CYP3A4 modulators
  • Inhibitors (increase quinidine levels): Atazanavir, Clarithromycin, Indinavir, Itraconazole, Ketoconazole, Nefazodone, Nelfinavir, Ritonavir, Saquinavir, Telithromycin, Amprenavir, Aprepitant, Diltiazem, Erythromycin, Fluconazole, Fosamprenavir, Grapefruit juice, Verapamil europa.eurxlist.commedscape.com
  • Inducers (decrease quinidine levels): Phenobarbital, Phenytoin, Rifampin, Carbamazepine, St. John's wort europa.eurxlist.compgkb.orgdrugs.com
  • Transporter Protein Modulation and Substrate/Inhibitor Characteristics (e.g., P-glycoprotein)

    Quinidine sulfate is recognized as both a substrate and a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter crucial for drug disposition at various biological barriers, including the intestinal barrier and the blood-brain barrier (BBB). drugbank.comnih.govnih.gov

    The inhibition of P-gp by quinidine can significantly alter the pharmacokinetics of co-administered P-gp substrate drugs. For instance, studies have shown that quinidine's P-gp inhibition leads to an increased distribution of P-gp substrates, such as 11C-verapamil, across the human BBB, resulting in a 60% increase in its brain extraction ratio. nih.gov Similarly, quinidine has been demonstrated to increase the plasma concentrations of oral methadone during the absorption phase, suggesting a role for P-gp in methadone's intestinal disposition. nih.gov

    A notable interaction illustrating this mechanism is with digoxin (B3395198). Quinidine reduces digoxin's total, renal, and nonrenal clearance by approximately 30-32%. nih.gov This effect is attributed to quinidine's ability to inhibit digoxin's renal and hepatic P-gp mediated elimination, in addition to displacing digoxin from protein-binding sites. nih.govbasicmedicalkey.com

    TransporterQuinidine's RoleMechanistic ImpactExamples of Interacting Drugs
    P-glycoprotein (P-gp)Substrate and Potent Inhibitor drugbank.comnih.govnih.govIncreases systemic exposure and tissue penetration of P-gp substrates; inhibits efflux nih.govnih.gov
  • Digoxin (increased serum concentrations due to reduced clearance and tissue binding displacement) nih.govbasicmedicalkey.com
  • 11C-Verapamil (increased distribution across BBB) nih.gov
  • Loperamide (CNS toxicity due to increased brain access) nih.gov
  • Methadone (increased plasma concentrations during absorption) nih.gov
  • Displacement from Protein Binding Sites and its Pharmacokinetic Implications

    Quinidine extensively binds to plasma proteins, primarily alpha-1 acid glycoprotein (B1211001) (AAG) and, to a lesser extent, albumin. In healthy adults and older children, the fraction of quinidine bound to plasma proteins ranges from 80% to 88%. drugbank.compgkb.orgnih.gov This high degree of protein binding means that changes in plasma protein concentrations or competition from other highly bound drugs can significantly impact the unbound (pharmacologically active) concentration of quinidine or co-administered agents.

    A key pharmacokinetic implication of quinidine's protein binding is observed in its interaction with digoxin. Quinidine has been shown to displace digoxin from its protein-binding sites, which contributes to altered digoxin clearance and increased serum concentrations. nih.govbasicmedicalkey.comnih.gov This displacement mechanism, alongside P-gp inhibition, is considered a probable cause for the observed increase in digoxin levels when co-administered with quinidine. basicmedicalkey.com Furthermore, physiological conditions such as stress, including acute myocardial infarction, can lead to increased AAG levels, resulting in higher total quinidine serum concentrations, although the unbound active drug concentration may remain within the normal range. pgkb.orgnih.gov Protein binding of quinidine is also increased in chronic renal failure. pgkb.org

    Mechanistic Basis of Pharmacodynamic Interactions with Co-administered Agents

    Quinidine possesses intrinsic pharmacodynamic properties that can lead to significant interactions with other drugs, particularly those affecting cardiac electrophysiology or autonomic nervous system activity.

    A primary pharmacodynamic interaction stems from quinidine's ability to prolong the QTc interval in a dose-related manner. drugbank.commedicaldialogues.in This prolongation increases the risk of developing torsades de pointes, a life-threatening ventricular arrhythmia. drugbank.commedicaldialogues.inpgkb.orgfda.gov The risk of torsades de pointes is further amplified when quinidine is co-administered with other medications known to prolong the QT interval, including Class IA antiarrhythmic agents (e.g., procainamide, disopyramide), Class III antiarrhythmic agents (e.g., amiodarone, sotalol, dofetilide), and certain antipsychotics, antidepressants, and macrolide antibiotics. drugbank.commedscape.comfda.gov

    Beyond its direct cardiac effects, quinidine exhibits anticholinergic activity and acts as an alpha-adrenergic antagonist. drugbank.commedicaldialogues.in These properties can contribute to interactions with other agents affecting the autonomic nervous system. For instance, quinidine can exacerbate bradycardia in patients with sick sinus syndrome due to marked sinus node depression. drugbank.commedicaldialogues.inpgkb.org Additionally, quinidine has been reported to enhance the pharmacologic effects of warfarin (B611796) and neuromuscular blockers. basicmedicalkey.com The co-administration of quinidine with fingolimod, for example, increases the risk of bradycardia, AV block, and torsades de pointes through a pharmacodynamic synergistic effect. medscape.com

    Pharmacodynamic Property of QuinidineMechanistic Basis of InteractionExamples of Co-administered Agents and Outcomes
    QTc interval prolongation drugbank.commedicaldialogues.inIncreased risk of torsades de pointes and ventricular arrhythmias drugbank.commedicaldialogues.inpgkb.orgfda.gov
  • Class IA Antiarrhythmics: Procainamide, Disopyramide (additive QTc prolongation) medscape.comfda.gov
  • Class III Antiarrhythmics: Amiodarone, Sotalol, Dofetilide (additive QTc prolongation) medscape.comfda.gov
  • Other QT-prolonging drugs: Certain antipsychotics (e.g., thioridazine, pimozide), antidepressants (e.g., desipramine), macrolide antibiotics (e.g., erythromycin) europa.eumedscape.comfda.gov
  • Anticholinergic activity drugbank.commedicaldialogues.inPotential for additive anticholinergic effectsMay exacerbate symptoms of myasthenia gravis nih.gov
    Alpha-adrenergic antagonist activity drugbank.commedicaldialogues.inPotential for additive hypotensive effectsAlfuzosin (increased hypotensive activities) drugbank.com
    Negative inotropic activity drugbank.commedicaldialogues.inPotential for additive cardiac depressionNot explicitly detailed for specific co-administered agents in search results.
    Sinus node depression drugbank.commedicaldialogues.inpgkb.orgMarked bradycardia in sick sinus syndrome drugbank.commedicaldialogues.inpgkb.orgFingolimod (increased risk of bradycardia, AV block, torsades de pointes due to pharmacodynamic synergism) medscape.com
    Unknown/OtherVarious synergistic or antagonistic effects
  • Warfarin (enhanced pharmacologic effects) basicmedicalkey.com
  • Neuromuscular blockers (enhanced pharmacologic effects) basicmedicalkey.com
  • Acebutolol (increased arrhythmogenic activities) drugbank.com
  • Advanced Analytical Methodologies and Quality Control Research

    Chromatographic Techniques Development and Validation

    Chromatographic methods are paramount in the analysis of quinidine (B1679956) sulfate (B86663) due to their ability to separate complex mixtures, quantify individual components, and assess purity.

    High-Performance Liquid Chromatography (HPLC) is extensively utilized for the quantification and purity assessment of quinidine sulfate. Various HPLC methods have been developed and validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and ASEAN guidelines rjptonline.orgijnrd.orgresearchgate.net.

    Typical HPLC conditions for quinidine sulfate analysis often involve reversed-phase C18 columns. For instance, a method for determining quinine (B1679958) sulfate (a closely related compound, often discussed in similar analytical contexts due to structural similarities) in extemporaneous suspensions used a C18 column with a mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) (pH 7.0), acetonitrile, and methanol (B129727) (40:25:35 v/v) at a flow rate of 1.0 mL/min, with UV detection at 330 nm. This method demonstrated a linear correlation over a concentration range of 0.08-600.00 µg/mL (R² = 0.9999), with high accuracy (99.83±0.92%) and precision (<1.09% RSD). The retention time for quinine was approximately 7.73 min rjptonline.orgresearchgate.net. Another RP-HPLC method for quinine sulfate utilized a C-18 HPLC column with methanol:water (30:70 v/v) as the mobile phase, a flow rate of 1 mL/min, and detection at 220 nm or 233 nm. Linearity for quinine sulfate was found between 10-50 µg/mL ijnrd.org.

    For quinidine sulfate specifically, an RP-HPLC method for simultaneous estimation with dextromethorphan (B48470) used a Phenomenex C-8 column with a mobile phase of methanol and phosphate (B84403) buffer (pH 2.5) in a 60:40 v/v ratio, at a flow rate of 1 mL/min, and detection at 230 nm. Quinidine's retention time was 2.8 min, and linearity was established in the range of 1-30 µg/mL ijpsr.com. Another method for quinidine sulfate and related substances employed a Symmetry Shield RP18 column with a mobile phase consisting of water, methanesulfonic acid solution, diethylamine (B46881) solution, and acetonitrile, adjusted to pH 2.6, with detection at 235 nm pmda.go.jpwaters.com. This method aimed to resolve quinidine, quinine, dihydroquinidine (B8771983), and dihydroquinine, with a resolution between quinidine and quinine, and quinine and dihydroquinidine, of not less than 1.2 pmda.go.jpnihs.go.jp.

    The validation parameters typically assessed for HPLC methods include system suitability, specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision rjptonline.orgijnrd.org.

    Table 1: Summary of HPLC Method Parameters for Quinidine Sulfate and Related Compounds
    ParameterQuinidine Sulfate (with Dextromethorphan) ijpsr.comQuinine Sulfate (Extemporaneous Suspension) rjptonline.orgresearchgate.netQuinine Sulfate (General RP-HPLC) ijnrd.orgQuinidine Sulfate (Related Substances) pmda.go.jpwaters.com
    Column Phenomenex C-8C18C-18 HPLCSymmetry Shield RP18
    Mobile Phase Methanol:Phosphate Buffer (pH 2.5) (60:40 v/v)0.1 M Ammonium Acetate (pH 7.0):Acetonitrile:Methanol (40:25:35 v/v)Methanol:Water (30:70 v/v)Water:Methanesulfonic Acid:Diethylamine:Acetonitrile (pH 2.6)
    Flow Rate 1 mL/min1.0 mL/min1 mL/minAdjusted for ~10 min retention time for quinidine pmda.go.jp
    Detection Wavelength 230 nm330 nm220 nm or 233 nm235 nm pmda.go.jp
    Retention Time (Quinidine/Quinine) 2.8 min (Quinidine)7.73 min (Quinine)-~10 min (Quinidine) pmda.go.jp
    Linearity Range 1-30 µg/mL0.08-600.00 µg/mL (Quinine)10-50 µg/mL (Quinine)-
    -0.9999 (Quinine)0.998 (Quinine)-
    Accuracy Accurate, Precise, Reproducible ijpsr.com99.83±0.92% (Quinine)99.352% (Quinine)-
    Precision Accurate, Precise, Reproducible ijpsr.com<1.09% RSD (Quinine)<2% RSD (Quinine)-
    LOD (Quinidine/Quinine) Within limits (Quinidine)4.32 µg/mL (Quinine)0.3092 µg/mL (Quinine)-
    LOQ (Quinidine/Quinine) Within limits (Quinidine)13.09 µg/mL (Quinine)0.9371 µg/mL (Quinine)-

    LC/MS/MS is a powerful technique for the high-throughput quantification and identification of quinidine in complex matrices, such as human plasma, due to its superior sensitivity and specificity farmaciajournal.comresearchgate.netnih.govnih.gov. A rapid HPLC/MS/MS method has been developed and validated for the quantification of quinidine in human plasma for applications in therapeutic drug monitoring or pharmacokinetic studies farmaciajournal.comresearchgate.net.

    UV-Vis spectrophotometry offers a simple and economical approach for the analysis of quinidine sulfate ijpsr.comcabidigitallibrary.orgresearchgate.netchemsociety.org.ng. Quinidine sulfate exhibits characteristic absorption maxima in the UV region, which can be utilized for its quantification. For instance, quinidine sulfate has an absorption maximum (λmax) at 331 nm ijpsr.com. Another study on quinine sulfate (structurally similar to quinidine) identified a λmax at 330 nm, attributed to its heterocyclic quinoline (B57606) ring rjptonline.org. The linearity of UV-Vis methods for quinidine sulfate has been reported in concentration ranges such as 10-70 µg/mL ijpsr.com. For quinine sulfate, linearity has been observed in the range of 10-100 mg/L at 320 nm cabidigitallibrary.org. Spectrophotometric methods can be used for direct determination or in conjunction with derivative spectrophotometry for enhanced specificity cabidigitallibrary.org.

    Development of Stability-Indicating Analytical Methods

    The development of stability-indicating analytical methods is crucial for assessing the intrinsic stability of quinidine sulfate and its formulations under various stress conditions rjptonline.orggsconlinepress.comorientjchem.orgopenaccessjournals.com. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients gsconlinepress.comopenaccessjournals.com. Forced degradation studies are a key component of this development, where the drug substance is subjected to accelerated degradation under conditions such as acid and basic hydrolysis, oxidation, thermal stress, and photodegradation rjptonline.orggsconlinepress.comorientjchem.orgopenaccessjournals.com.

    For quinine sulfate, a validated HPLC method was developed to serve as a stability-indicating procedure by performing forced degradation studies. This method demonstrated its capability to separate quinine from its degradation products formed under acid, basic, oxidative, and thermal conditions rjptonline.org. Such studies provide insights into the degradation pathways and help ensure the quality and safety of the pharmaceutical product over its shelf life gsconlinepress.comorientjchem.org. ICH guidelines provide detailed requirements for performing forced degradation studies and developing stability-indicating methods gsconlinepress.comopenaccessjournals.com.

    Impurity Profiling and Quantification Strategies (e.g., Dihydroquinidine)

    Impurity profiling and quantification are critical aspects of quality control for quinidine sulfate, as impurities can affect the drug's efficacy and safety nih.gov. Dihydroquinidine is a significant impurity often found in quinidine sulfate, and its quantification is particularly important because it exhibits greater antiarrhythmic activity and intrinsic toxicity than quinidine itself nih.govwdh.ac.id. Regulatory limits, such as those in the European Pharmacopoeia, may cap dihydroquinidine content at 15% wdh.ac.id.

    Various analytical strategies are employed for impurity profiling and quantification. HPLC methods are commonly used to separate and quantify quinidine from its related substances, including dihydroquinidine waters.comdrugfuture.commtc-usa.comresearchgate.netnih.govresearcher.life. For example, a stability-indicating RP-HPLC method has been developed and validated to accurately quantify dihydroquinine (the dihydro analogue of quinine, often discussed in parallel with dihydroquinidine) in quinine sulfate pharmaceutical dosage forms. This method used a Zorbax C18 column with an acetonitrile-buffer mobile phase, a flow rate of 1.2 mL/minute, and detection at 316 nm. Retention times were 4.6 minutes for quinine and 6.9 minutes for dihydroquinine, with an accuracy recovery rate of 99.4% for dihydroquinine analysis researchgate.net. The USP method for quinine sulfate also specifies a resolution of not less than 1.2 between quinine and its main impurity, dihydroquinine, often utilizing ion-pair reagents in the mobile phase mtc-usa.com.

    Beyond HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR, has been applied for the simultaneous quantitative determination of quinidine and dihydroquinidine in quinidine sulfate tablets. This method leverages the structural differences between the two compounds. Deuterated chloroform (B151607) can be used as a solvent and hexamethylcyclotrisiloxane (B157284) as an internal standard. Recoveries for quinidine sulfate (calculated as the sum of quinidine and dihydroquinidine sulfates) averaged 98.94 ± 0.43% nih.govwdh.ac.id. Commercial tablets have been found to contain varying amounts of dihydroquinidine sulfate, ranging from 1.1% to 7.0% nih.gov.

    Bioanalytical Method Development for Research Sample Analysis

    Bioanalytical method development focuses on the quantitative determination of quinidine and its metabolites in biological matrices, such as human plasma, for pharmacokinetic, toxicokinetic, and bioequivalence studies in research settings farmaciajournal.comresearchgate.netresearchgate.netiajps.comijpjournal.com. These methods are critical for understanding the drug's absorption, distribution, metabolism, and excretion.

    LC-MS/MS is the preferred technique for bioanalytical applications due to its high sensitivity, specificity, and ability to handle complex biological samples farmaciajournal.comresearchgate.netnih.goviajps.comijpjournal.com. As mentioned in Section 5.1.2, a rapid HPLC/MS/MS method for quinidine in human plasma involved protein precipitation with methanol, separation on a C18 column, and detection in MRM mode. This method was validated for specificity, linearity (0.33-13.26 µg/mL), accuracy, and precision, demonstrating its suitability for research sample analysis farmaciajournal.comresearchgate.net. Bioanalytical methods also consider parameters such as linearity, accuracy, precision, selectivity, sensitivity, reproducibility, and stability in biological matrices iajps.com.

    Solid State Chemistry and Biopharmaceutical Formulations Research

    Polymorphism and Solvatomorphism Studies of Quinidine (B1679956) Salts

    Polymorphism and solvatomorphism are critical aspects of solid-state chemistry that significantly influence a drug's physicochemical properties, including solubility, dissolution rate, and stability. For quinidine sulfate (B86663) dihydrate, polymorphism has not been observed in the context of its manufactured forms according to certain submitted manufacturing processes. fishersci.se This suggests a relatively consistent crystal form under standard production conditions.

    The chemical name of quinidine sulfate is cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (2:1) (salt) dihydrate, with a molecular weight of 782.94, of which 82.9% is quinidine base. pedemmorsels.com It typically occurs as white or almost white crystalline powder or silky, colorless needles. thegoodscentscompany.com Quinidine sulfate is sparingly soluble in water, freely soluble in ethanol (B145695) (95%) and boiling water, and practically insoluble in acetone (B3395972) and diethyl ether. thegoodscentscompany.comfishersci.ca It is also known to gradually darken upon exposure to light, necessitating storage in light-resistant containers. fishersci.cafishersci.no

    Crystal Engineering Approaches for Physicochemical Property Modification

    Crystal engineering aims to design and control the crystal structure of a compound to modify its physicochemical properties. While extensive research has been conducted on the crystal forms of quinine (B1679958) sulfate, including the generation of different forms through hydrogen bond interactions to improve physicochemical parameters like solubility and stability, specific detailed studies on crystal engineering approaches for quinidine sulfate are less extensively reported in the readily available literature. mims.comthegoodscentscompany.comuni.luCurrent time information in Magadi, KE.fishersci.atfishersci.at The focus for quinidine sulfate has often been on its established dihydrate form and its behavior in various formulations.

    Biopharmaceutical Classification System (BCS) Assessment and Permeability Research

    The Biopharmaceutical Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, providing a framework for predicting in vivo performance from in vitro data. Quinidine sulfate is generally considered to be highly soluble and moderately to highly permeable. fishersci.ptnih.govnih.gov Based on available data, it is likely assigned to BCS Class I, or at worst, BCS Class III. fishersci.ptnih.govnih.gov This classification suggests that its absorption is not primarily limited by solubility or permeability under normal physiological conditions.

    Permeability studies have shown that quinidine is almost completely absorbed from the intestine after oral administration, with less than 5% recovered in feces. nih.govfishersci.ca Mean oral absolute bioavailability has been reported to be approximately 70-80%, though this can vary widely among individuals. nih.govflybase.org The observed 20-30% reduction in bioavailability compared to intravenous administration is likely attributable to first-pass metabolism in the liver. nih.govflybase.org In in vitro studies using Caco-2 cells, quinidine's permeability has been observed to be in the range of low-permeable reference substances at low concentrations (3–10 mM), but closer to high-permeable reference substances at high concentrations and neutral pH. nih.gov

    Formulation Strategies for Enhanced Biopharmaceutical Performance

    Formulation research for quinidine sulfate has focused on optimizing its release profile and enhancing its biopharmaceutical performance, particularly given its established use.

    Controlled/Sustained Release System Development (e.g., Microparticles, Spray-Drying)

    Controlled and sustained release formulations are developed to deliver quinidine sulfate at an optimal level over an extended period, potentially up to 12 hours or longer. mims.com This approach aims to maintain therapeutic concentrations and reduce dosing frequency.

    Microparticles: Quinidine sulfate has been successfully microencapsulated using methods like the multiorifice centrifugal extrusion process. mims.com Studies have also explored encapsulating quinidine sulfate in polymeric matrices, such as hydroxypropylmethylcellulose, using spray-drying methods to create sustained-release microparticles. nih.govnih.gov These microparticles have shown average sizes ranging from 2.6 to 14.2 µm and high entrapment efficiencies, up to 93%. nih.govnih.gov The release pattern from these microparticles can be monophasic, with a continuous steady release over 24 hours. thegoodscentscompany.com The encapsulation efficiency of quinidine sulfate in microparticles can be significantly influenced by the pH of the continuous phase, with higher efficiency observed in alkaline conditions where the drug is less soluble.

    Spray-Drying: The spray-drying method has been employed to encapsulate quinidine sulfate in polymers like hydroxypropylmethylcellulose, leading to the development of oral sustained-release formulations. nih.govnih.gov These formulations have demonstrated effective drug release properties.

    Table 1: Characteristics of Quinidine Sulfate Microparticles (Example Data)

    Formulation MethodPolymer UsedParticle Size Range (µm)Entrapment Efficiency (%)Release Pattern
    Spray-DryingHPMC2.6 - 14.293Monophasic
    Microencapsulation(Various)Not specifiedpH-dependentControlled

    Solubility and Dissolution Rate Enhancement Methodologies (e.g., Cyclodextrin (B1172386) Inclusion Complexes)

    While quinidine sulfate is considered highly soluble, strategies to further enhance its solubility and dissolution rate are explored, particularly for specific formulation types or to address potential issues like taste masking.

    Cyclodextrin Inclusion Complexes: The complexation behavior of quinidine with various cyclodextrins, including β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), methyl-β-cyclodextrin (M-β-CD), and α-cyclodextrin (α-CD), has been investigated to improve its aqueous solubility and dissolution rate. The aqueous solubility of quinidine has been shown to increase as a function of cyclodextrin concentration, forming linear phase solubility profiles. Strong molecular interaction between quinidine and HP-β-CD or M-β-CD suggests the formation of equimolar complexes. These inclusion complexes can lead to higher dissolution rates compared to the drug alone or its physical mixtures. Specifically, the potency of cyclodextrins to enhance quinidine's dissolution rate follows the order: M-β-CD ≥ HP-β-CD > α-CD > β-CD. Cyclodextrins have also been utilized in the formulation of dispersible tablets of quinine sulfate to improve taste and enhance dissolution.

    Research on Fixed-Dose Combinations and Compatibility

    Research on fixed-dose combinations (FDCs) involves combining multiple active pharmaceutical ingredients into a single dosage form. Compatibility studies are essential to ensure the stability and efficacy of each component within the FDC.

    Fixed-Dose Combinations: Quinidine sulfate has been studied in fixed-dose combinations, notably with dextromethorphan (B48470). Compatibility studies between quinidine sulfate and dextromethorphan have shown no significant degradation, which has been further confirmed by long-term stability testing. fishersci.se All excipients used in such formulations are well-known pharmaceutical ingredients and comply with compendial standards, with active-excipient compatibility adequately confirmed in long-term and accelerated stability studies. fishersci.se

    Table 2: Cyclodextrin Potency in Enhancing Quinidine Dissolution Rate

    Cyclodextrin TypeRelative Potency in Dissolution Enhancement
    Methyl-β-cyclodextrin (M-β-CD)High
    Hydroxypropyl-β-cyclodextrin (HP-β-CD)High
    α-cyclodextrin (α-CD)Moderate
    β-cyclodextrin (β-CD)Low

    Excipient Compatibility and Interaction Studies within Pharmaceutical Formulations

    The development of stable and effective pharmaceutical formulations hinges critically on understanding the compatibility between the active pharmaceutical ingredient (API) and the various excipients used in the dosage form. Excipients, while inert in their therapeutic action, play crucial roles in manufacturing, enhancing stability, modulating drug release, and improving patient acceptability cenmed.com. Incompatibility between an API and excipients can lead to physical changes, such as alterations in organoleptic properties or dissolution profiles, or chemical degradation of the API, ultimately compromising the product's quality, safety, and efficacy cenmed.comnih.govrmreagents.com. Therefore, comprehensive drug-excipient compatibility studies are an essential part of the preformulation stage in drug development nih.govnih.govnih.gov.

    Methodologies for Compatibility Assessment

    A range of analytical techniques are employed to investigate potential drug-excipient interactions in solid dosage forms. These methods are designed to detect physical and chemical changes that may occur when the API is combined with excipients, often under accelerated stress conditions (e.g., elevated temperature and humidity) to simulate long-term storage nih.govnih.gov.

    Commonly utilized techniques include:

    Differential Scanning Calorimetry (DSC): DSC is a rapid screening technique frequently used for initial assessment of drug-excipient compatibility cenmed.comrmreagents.com. It identifies interactions by observing changes in thermal events such as melting, crystallization, or degradation peaks in binary mixtures of the drug and excipients compared to the individual components nih.govcenmed.com.

    Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides insights into chemical reactions by detecting changes in vibrational bands, which can indicate the formation of new chemical bonds or alterations in existing ones between the API and excipient cenmed.comnih.gov. It is particularly useful for studying solid-state behavior and identifying intermolecular interactions nih.gov.

    High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and widely used technique for quantifying API content and detecting degradation products or impurities that may arise from drug-excipient interactions nih.gov. Isothermal stress testing (IST) often precedes HPLC analysis, where drug-excipient mixtures are subjected to high temperatures to accelerate potential chemical incompatibilities rmreagents.comnih.gov.

    Thermogravimetric Analysis (TGA): TGA measures changes in sample mass as a function of temperature or time, providing information on thermal stability and decomposition pathways, which can reveal interactions leading to weight loss nih.gov.

    Powder X-Ray Diffraction (PXRD): PXRD is used to assess changes in the crystalline structure of the API or excipients, indicating potential polymorphic transitions or solid-state reactions nih.govcenmed.com.

    Specific Findings for Quinidine Sulfate

    For Quinidine Sulfate, the importance of excipient interactions has been acknowledged in biowaiver monographs, where such interactions are considered when evaluating the approval of new multisource and reformulated immediate-release solid oral dosage forms nih.govnih.gov. However, the available literature in the provided search results does not present detailed research findings or explicit data tables specifically outlining solid-state excipient compatibility studies for Quinidine Sulfate with a comprehensive list of common pharmaceutical excipients using the aforementioned analytical techniques.

    While direct solid-state compatibility data for Quinidine Sulfate is limited in the provided context, it has been reported that Quinidine Sulfate remains stable for up to 60 days in extemporaneously prepared oral liquid formulations. These liquid formulations typically contain excipients such as purified water, microcrystalline cellulose, sodium carboxymethylcellulose, xanthan gum, carrageenan, sodium phosphate (B84403), citric acid, simethicone, potassium sorbate, methylparaben, sucrose, glycerin, and sorbitol, implying compatibility in a liquid environment nih.gov.

    Preclinical Pharmacological and Mechanistic Toxicological Research

    In Vitro Cellular and Tissue-Level Investigations

    In vitro investigations using isolated ventricular myocytes from rats have provided critical insights into the cellular electrophysiological effects of quinidine (B1679956) sulfate (B86663). nih.gov Studies utilizing the whole-cell, tight-seal recording technique demonstrated that quinidine prolongs the duration of the plateau phase of the action potential. nih.gov This effect is distinct from other Class I antiarrhythmic agents like lignocaine, which shortens the action potential plateau. nih.gov

    Mechanistically, at low concentrations, quinidine has been shown to block a persistent, inactivation-resistant sodium current, while having a minimal effect on the transient sodium current. nih.gov Furthermore, unlike tetrodotoxin (B1210768) or lignocaine, quinidine also depresses potassium currents that are activated upon depolarization. nih.gov This depression of potassium currents is believed to account for the observed prolongation of the action potential plateau. nih.gov These findings suggest that the antiarrhythmic action of quinidine may be partly attributable to its ability to block the persistent sodium current. nih.gov

    Research on isolated rat hearts subjected to ischemia and reperfusion has also highlighted a cardioprotective role for quinidine. nih.gov In this model, treatment with quinidine before the ischemic event led to a concentration-dependent recovery of post-ischemic contractile function. nih.gov This functional improvement was associated with the suppression of metabolic and histologic changes induced by ischemia/reperfusion. nih.gov The proposed mechanism involves the protection of cardiac cell membrane integrity against ionic imbalances, particularly concerning sodium, as evidenced by suppressed transmembrane fluxes of ions and enzymes. nih.gov

    Table 1: Effects of Quinidine on Ion Currents in Rat Ventricular Myocytes

    Ion Current Effect of Quinidine Consequence Reference
    Persistent Sodium Current Blockade Contributes to antiarrhythmic action nih.gov
    Transient Sodium Current Minimal effect at low concentrations - nih.gov
    Depolarization-activated Potassium Currents Depression Prolongation of action potential plateau nih.gov

    Electrophysiological studies on isolated Purkinje fibers, particularly from sheep and canines, have been fundamental in characterizing the actions of quinidine sulfate. In sheep Purkinje fibers, quinidine's effects are complex, altering the balance between active and passive cellular properties that determine cardiac excitability. nih.gov At a clinically relevant concentration and normal extracellular potassium levels ([K+]o = 5.4 mM), quinidine was found to increase cardiac excitability by altering passive membrane properties, despite depressing the sodium channel system and slowing conduction velocity. nih.gov However, at higher potassium concentrations ([K+]o = 8.0 mM), quinidine's effect on excitability could be either an increase or a decrease, depending on the balance between its effects on passive properties and the depressed sodium system. nih.gov

    In canine Purkinje fibers, quinidine is known to prolong the action potential duration (APD) and can induce early afterdepolarizations (EADs) and triggered activity, which are cellular precursors to arrhythmias. nih.gov The effects of quinidine are concentration-dependent and frequency-dependent. nih.gov It reduces the maximum upstroke velocity (Vmax) of the action potential, an effect that is more pronounced in fibers from infarcted tissue compared to normal tissue. nih.gov Quinidine also prolongs the effective refractory period (ERP), with this effect being more marked in ischemically damaged fibers. nih.gov

    Further mechanistic studies in rabbit Purkinje fibers have shown that the lengthening of the action potential by quinidine is a result of a significant suppression of the delayed rectifier potassium current (iK). ahajournals.orgovid.com This contrasts with agents like lidocaine, which shorten the action potential primarily by inhibiting steady-state sodium channels. ahajournals.orgovid.com The onset of quinidine's effects on Vmax and the repolarization phases is slower than that of more lipid-soluble drugs like lidocaine. nih.gov Interestingly, upon washout, the effect of quinidine on the final phase of repolarization (Phase 3) reverses much more slowly than its effects on Vmax and the plateau phase (Phase 2), suggesting actions at different cellular sites. nih.gov

    Table 2: Summary of Quinidine's Electrophysiological Effects on Isolated Purkinje Fibers

    Parameter Species Effect Note Reference
    Excitability Sheep Increased (at normal K+) or variable (at high K+) Dependent on balance between passive properties and Na+ system depression nih.gov
    Action Potential Duration (APD) Canine, Rabbit Prolonged Due to suppression of delayed rectifier K+ current nih.govahajournals.orgovid.com
    Maximum Upstroke Velocity (Vmax) Canine Reduced More pronounced in infarcted tissue nih.gov
    Effective Refractory Period (ERP) Canine Prolonged More marked in ischemically damaged fibers nih.gov
    Early Afterdepolarizations (EADs) Canine Induced Cellular basis for triggered activity nih.gov

    Animal Model Studies of Electrophysiological Effects and Cardiac Conduction

    In vivo studies using animal models, predominantly canines, have corroborated and expanded upon the findings from in vitro preparations. Experiments in awake dogs with chronically implanted electrodes demonstrated that quinidine slows conduction in the Purkinje tissue and prolongs ventricular activation. ahajournals.org It also decreases the excitability of both the atrium and ventricle and prolongs the atrial refractory period. ahajournals.org The effects of quinidine on intraventricular conduction and excitability were found to be enhanced at more rapid heart rates. ahajournals.org

    In a canine model of ventricular tachycardia following ischemic injury, quinidine's primary antiarrhythmic effect was linked to its ability to prolong refractoriness. nih.gov When compared to its stereoisomer, quinine (B1679958), both drugs prolonged conduction time to a similar extent. nih.gov However, quinidine prolonged local repolarization times and refractoriness much more significantly than quinine, which correlated with its antiarrhythmic efficacy in preventing the induction of ventricular tachyarrhythmias. nih.gov Quinidine also significantly increased the cycle length of monomorphic ventricular tachycardia. nih.gov

    Studies measuring activation-recovery intervals (ARIs) across the canine ventricular wall in situ found that quinidine-induced prolongation of repolarization is uniform across all myocardial layers (epicardium, midmyocardium, and endocardium). ahajournals.org This contrasts with some in vitro findings showing differential effects. ahajournals.org The ability of therapeutic concentrations of quinidine to prolong repolarization, particularly at rapid heart rates, is considered a contributor to its antiarrhythmic efficacy. ahajournals.org Quinidine also produces a concentration-dependent prolongation of the QRS duration, which is more pronounced at shorter cycle lengths. ahajournals.org Some studies in dogs have noted that quinidine can cause tachycardia, an effect that appears to be mediated by an adrenergic mechanism involving beta-receptors rather than a direct vagolytic (atropine-like) action. nih.govnih.gov

    Research into Novel Pharmacological Activities in Preclinical Models (e.g., Antimalarial Mechanisms in Plasmodium Models)

    Quinidine, a stereoisomer of quinine, is an effective antimalarial agent that targets the intra-erythrocytic stage of Plasmodium species, including the virulent Plasmodium falciparum. drugbank.comnih.gov The primary mechanism of its antimalarial action, similar to other quinoline (B57606) drugs, involves the disruption of heme detoxification within the parasite. nih.govnih.gov

    During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic-free heme. wikipedia.org To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. nih.gov Quinidine is thought to act by accumulating in the parasite's food vacuole and interfering with this crucial detoxification process. nih.gov By forming a complex with heme, it inhibits the heme polymerase enzyme, preventing the formation of hemozoin. nih.govnih.gov This leads to the accumulation of cytotoxic-free heme within the parasite, ultimately causing its death. wikipedia.org While this is the most accepted model, the complete mechanism of action remains a subject of ongoing research. nih.gov

    In preclinical evaluations, quinidine demonstrates activity against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. cabidigitallibrary.org Its potent activity is highly dependent on its specific three-dimensional stereochemical configuration, as evidenced by the significantly lower activity of its epimers, 9-epiquinine and 9-epiquinidine. cabidigitallibrary.org

    Mechanistic Studies of Off-Target Effects and Potential Electrophysiological Dysregulation in Animal Models

    While effective as an antiarrhythmic, quinidine's proarrhythmic potential is a significant off-target effect. This is primarily linked to its ability to excessively prolong cardiac repolarization, creating a substrate for arrhythmias like Torsades de Pointes (TdP). nih.govnih.gov

    In a perfused guinea-pig heart model, quinidine was shown to produce a reverse rate-dependent prolongation of ventricular repolarization, meaning its effect is more pronounced at slower heart rates. nih.gov This action contributes to an increased steepness of the action potential duration (APD) restitution curve, which is a known factor in promoting arrhythmogenesis. nih.gov The study also found that quinidine enhanced spatial heterogeneities in repolarization across the ventricles and increased the dispersion of refractoriness between the endocardium and epicardium. nih.gov Furthermore, it prolonged the APD to a greater extent than the ERP, thereby widening the vulnerable window during which a premature stimulus can induce re-entry. nih.gov These changes collectively contribute to a proarrhythmic substrate, and indeed, premature beats and ventricular tachycardia were observed in half of the quinidine-treated hearts. nih.gov

    Canine models have been instrumental in studying quinidine-induced TdP. It was found that quinidine-induced QT interval prolongation alone in a healthy heart is often insufficient to consistently induce TdP. nih.gov The arrhythmia could be reliably initiated when quinidine treatment was combined with an agent like aconitine (B1665448), which induces early afterdepolarizations and triggered activity. nih.gov This suggests that TdP induction requires both a substrate of prolonged and dispersed repolarization (provided by quinidine) and a trigger. nih.gov Other acute canine models using atrioventricular (AV) block have also been developed to reliably induce TdP with quinidine, allowing for the study of the mechanisms of this life-threatening arrhythmia. oup.com The arrhythmogenic potential of quinidine is partly explained by its effects in Purkinje fibers, where it can induce EADs, which are known triggers for TdP. nih.govnih.gov

    Table 3: Proarrhythmic Mechanisms of Quinidine in Animal Models

    Mechanism Observation in Animal Model Consequence Reference
    Reverse Rate-Dependent APD Prolongation Greater repolarization prolongation at slow heart rates (Guinea Pig) Increased steepness of APD restitution nih.gov
    Increased Spatial Dispersion of Repolarization Heterogeneous APD prolongation across ventricles (Guinea Pig) Creates electrical instability nih.gov
    Increased Vulnerable Window APD prolonged more than ERP (Guinea Pig) Increased risk of re-entrant arrhythmias nih.gov
    Induction of Early Afterdepolarizations (EADs) Observed in isolated Purkinje fibers; requires a trigger like aconitine in vivo (Canine) Can initiate Torsades de Pointes nih.govnih.gov

    Future Research Directions and Translational Perspectives

    Emerging Research Areas in Quinidine (B1679956) Sulfate (B86663) Pharmacology

    Emerging research areas in quinidine sulfate pharmacology extend beyond its traditional roles in cardiac care and malaria treatment. While its primary mechanism involves blocking voltage-gated sodium channels and certain potassium channels, studies are exploring its potential in novel therapeutic contexts. wikipedia.orgpatsnap.comdrugbank.com

    One significant area of interest is its potential in managing neuromuscular disorders and autoimmune diseases, leveraging its unique properties to address unmet medical needs. marketresearchintellect.com For instance, research is ongoing to develop more effective KCNQ activators and KCNT1 blockers, given that genetic variants in these potassium channel genes are frequent causes of early-onset developmental and epileptic encephalopathies (DEEs), where personalized treatments like quinidine have shown heterogeneous responses. patsnap.com

    Furthermore, the historical utility of quinidine sulfate in malaria management has prompted renewed exploration into its dual-indication profile, especially with the rise of drug-resistant Plasmodium strains. researchandmarkets.com Reassessment of quinidine's antiplasmodial efficacy and its established pharmacokinetics may position it as a viable adjunctive therapy, particularly in resource-constrained settings. researchandmarkets.com

    The precise mechanisms underlying some of quinidine's observed effects, such as its interaction with pseudocholinesterase and its impact on various ion channels beyond sodium and potassium, remain areas for further investigation. wikipedia.orgpatsnap.compgkb.org

    Advancements in Methodologies for Quinidine Research

    Advancements in methodologies for quinidine research are enhancing the precision and efficiency of studying this compound. These advancements span drug formulation, analytical techniques, and the integration of artificial intelligence.

    Drug Formulation Technology: The pharmaceutical industry is actively pursuing innovations in sustained-release and targeted-release formulations of quinidine sulfate. marketresearchintellect.com These advanced delivery systems aim to improve patient compliance, ensure consistent therapeutic effects, and potentially reduce side effects. marketresearchintellect.com Researchers are also exploring nanoparticle-based formulations to optimize drug performance, which could lead to better patient outcomes and increased accessibility to effective treatments. marketresearchintellect.com

    Analytical Techniques: New and refined analytical methods are crucial for accurate quantification and characterization of quinidine sulfate. High-performance liquid chromatography (HPLC) and UV spectrophotometry are commonly employed for the estimation of quinidine sulfate in various formulations. ijnrd.orgijpsr.comrjptonline.org These methods are being developed and validated to be rapid, selective, precise, and accurate, ensuring reliable determination of drug concentration, even in the presence of other drugs or excipients. ijnrd.orgijpsr.comrjptonline.org For example, RP-HPLC techniques have been used to develop new analytical methods for quinidine sulfate, exploiting its physical and chemical properties. ijnrd.org

    Integration of Omics Data for a Comprehensive Pharmacological Understanding

    The integration of "omics" data—genomics, proteomics, and metabolomics—is crucial for a comprehensive pharmacological understanding of quinidine sulfate. These approaches offer an unbiased examination of health and disease, providing insights into the complex interplay between genetic predispositions, protein expression, and metabolic pathways. metsysbio.commdpi.com

    Genomics: Genomic studies can help understand genetic variants that influence individual responses to quinidine sulfate, including its efficacy and potential for adverse effects. For instance, genetic variants in potassium channel genes like KCNQ2 and KCNT1 have been linked to early-onset DEEs, where quinidine has been explored as a personalized treatment. patsnap.com

    Proteomics: Proteomics, the large-scale study of proteins, can reveal how quinidine sulfate modulates protein expression and function, offering insights into its mechanism of action at a molecular level. metsysbio.commdpi.com

    Metabolomics: Metabolomics, the study of small molecules involved in metabolic processes, can help identify metabolic pathways affected by quinidine sulfate, providing a broader understanding of its systemic impact and potential biomarkers for its activity or toxicity. metsysbio.commdpi.com

    The combination of genomics with proteomics and metabolomics may enable Mendelian randomization-based approaches to investigate causal pathways related to drug response. metsysbio.com This integrated "systems pharmacology" approach can build upon genomic discoveries to advance understanding and therapeutic strategies for conditions treatable with quinidine sulfate. metsysbio.com

    Theoretical Frameworks for Drug Repurposing and Rational Drug Design based on Quinidine Scaffolds

    The quinoline (B57606) scaffold, which forms the structural backbone of quinidine, is a "privileged structure" in medicinal chemistry, meaning it is a common framework found in many biologically active compounds. mdpi.compreprints.orgresearchgate.netmdpi.com This inherent versatility makes quinidine an excellent candidate for drug repurposing and rational drug design.

    Drug Repurposing: Quinidine's established history and known pharmacological profile make it a strong candidate for repurposing. Its dual utility in antiarrhythmic and antimalarial treatment already exemplifies this concept. researchandmarkets.comalliedmarketresearch.com Theoretical frameworks for drug repurposing involve identifying new therapeutic indications for existing drugs by leveraging their known mechanisms of action or by discovering novel targets. Computational approaches, such as virtual screening and molecular docking, can be used to predict new interactions.

    Rational Drug Design: Rational drug design based on quinidine scaffolds focuses on synthesizing modifications to the quinoline framework to enhance target engagement, improve pharmacokinetic profiles, and optimize clinical utility. mdpi.compreprints.orgresearchgate.net This involves:

    Structure-Activity Relationship (SAR) Studies: Understanding how minor structural alterations in quinoline-based compounds can lead to significant changes in biological activity and disease outcomes is critical. mdpi.compreprints.orgresearchgate.net Contemporary research highlights the importance of halogenation, esterification, and other chemical modifications to refine SAR. mdpi.compreprints.orgresearchgate.net

    Computational Modeling: In silico approaches, including 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations, are invaluable in rational drug design. frontiersin.orgsdiarticle4.comresearchgate.netrsc.org These methods can predict binding affinities, elucidate mechanisms of action, and optimize pharmacokinetic and toxicity properties (ADME/T) of quinidine derivatives. frontiersin.orgsdiarticle4.comresearchgate.net For instance, computational studies can explore the axial chirality control of quinidine-derived ammonium (B1175870) cations in catalytic asymmetric synthesis, providing insights for designing new chiral catalysts. rsc.org

    Multi-target Ligands and Prodrug Methods: Research emphasizes the development of multi-target ligands and prodrug strategies to enhance quinoline scaffolds, aiming to address complex diseases by modulating multiple pathways or improving drug delivery and stability. mdpi.compreprints.orgresearchgate.net

    The goal is to translate laboratory findings into clinical practice, addressing challenges such as blood-brain barrier penetration and off-target effects that have historically limited some quinoline derivatives. mdpi.compreprints.orgresearchgate.net

    Q & A

    Basic Research Questions

    Q. What are the standard analytical techniques for characterizing Quinidine Sulfate purity and structural integrity in preclinical studies?

    • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used to quantify Quinidine Sulfate purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Differential scanning calorimetry (DSC) can validate melting points (212°C) . For reproducibility, ensure calibration against certified reference standards and adhere to protocols from pharmacopeial monographs (e.g., USP).

    Q. How is Quinidine Sulfate synthesized, and what are the critical intermediates in its production?

    • Methodological Answer : Quinidine Sulfate is derived from cinchona alkaloids via sulfation. Key intermediates include quinidine freebase and sulfuric acid. Reaction conditions (temperature, pH) must be optimized to avoid side products like quinine derivatives. Detailed synthetic pathways are documented in organic chemistry protocols, with purity verified via thin-layer chromatography (TLC) .

    Q. What in vitro models are recommended for studying Quinidine Sulfate’s antiarrhythmic mechanisms?

    • Methodological Answer : Use isolated cardiomyocytes or transfected HEK293 cells expressing human ether-à-go-go-related gene (hERG) potassium channels. Patch-clamp electrophysiology quantifies sodium and potassium channel blockade. Dose-response curves (0.1–10 µM) should be generated to assess IC₅₀ values .

    Q. How should researchers address batch-to-batch variability in Quinidine Sulfate for experimental consistency?

    • Methodological Answer : Implement quality control (QC) protocols, including HPLC-UV for purity checks (>98%) and Karl Fischer titration for moisture content. Store batches in desiccated, light-protected containers at 15–25°C. Cross-validate results using multiple batches to ensure reproducibility .

    Q. What safety protocols are essential for handling Quinidine Sulfate in laboratory settings?

    • Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in fume hoods to prevent inhalation of fine particles. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels. Toxicity data (LD₅₀ in rodents: 150 mg/kg) should inform dosing limits .

    Advanced Research Questions

    Q. How can conflicting pharmacokinetic data on Quinidine Sulfate’s bioavailability be resolved in translational studies?

    • Methodological Answer : Conduct species-specific pharmacokinetic studies with LC-MS/MS quantification of plasma concentrations. Adjust for interspecies metabolic differences (e.g., CYP3A4/5 activity in humans vs. CYP3A1 in rats). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

    Q. What experimental designs optimize detection of Quinidine Sulfate’s off-target effects in proteomic screens?

    • Methodological Answer : Employ high-throughput affinity chromatography coupled with mass spectrometry to identify off-target protein interactions. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Include negative controls (e.g., quinine sulfate) to distinguish specific binding .

    Q. How do polymorphic variations in Quinidine Sulfate impact its therapeutic efficacy and crystallization kinetics?

    • Methodological Answer : Characterize polymorphs via X-ray powder diffraction (XRPD) and Raman spectroscopy. Compare dissolution rates in simulated gastric fluid (pH 1.2) to correlate crystal form with bioavailability. Accelerated stability testing (40°C/75% RH) evaluates form transitions .

    Q. What strategies mitigate Quinidine Sulfate’s photodegradation in long-term stability studies?

    • Methodological Answer : Conduct forced degradation studies under UV light (320–400 nm) to identify degradation products (e.g., quinidine N-oxide). Use amber glassware for storage and add antioxidants (e.g., ascorbic acid) to formulations. Monitor degradation via UPLC-PDA and stability-indicating methods .

    Q. How can computational models improve the prediction of Quinidine Sulfate’s drug-drug interaction (DDI) risks?

    • Methodological Answer : Apply molecular docking simulations to assess CYP450 inhibition (e.g., CYP2D6, CYP3A4). Validate predictions with human liver microsome assays and static/dynamic DDI models (e.g., Simcyp). Incorporate genetic polymorphism data from PharmGKB to refine risk stratification .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    bis((S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol);sulfuric acid
    Reactant of Route 2
    bis((S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol);sulfuric acid

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.